Lanatoside E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

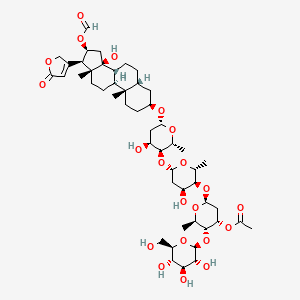

Lanatoside E is a natural product found in Digitalis lanata with data available.

Actividad Biológica

Lanatoside E, a cardiac glycoside derived from the plant Digitalis lanata, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and inflammatory modulation. This article delves into the biological activity of this compound, drawing on recent research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

This compound is structurally similar to other cardiac glycosides and is known for its effects on cellular mechanisms, particularly in cancer cells and inflammatory pathways. Its mechanism of action primarily involves the inhibition of Na+/K+ ATPase, leading to increased intracellular calcium levels, which can trigger various cellular responses.

Antitumor Activity

Recent studies have highlighted the antitumor potential of cardiac glycosides, including this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines through multiple pathways.

Key Findings:

- Induction of Apoptosis : In vitro studies have shown that this compound can promote apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential (MMP) .

- Cell Cycle Arrest : It has been observed that this compound causes cell cycle arrest at the G2/M phase in certain cancer cell lines .

- Cytotoxicity : this compound exhibits cytotoxic effects against several human cancer cell lines, indicating its potential as a therapeutic agent .

The biological activity of this compound is mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the induction of apoptosis in cancer cells treated with this compound .

- Inhibition of Pro-inflammatory Pathways : Studies suggest that this compound may modulate inflammatory responses by inhibiting key signaling pathways such as NF-κB .

- Foam Cell Formation and Atherosclerosis : Research indicates that Lanatoside C (closely related to this compound) promotes foam cell formation and atherosclerosis through upregulation of scavenger receptors .

Case Study 1: Cholangiocarcinoma

A study investigating the effects of cardiac glycosides on cholangiocarcinoma revealed that treatment with Lanatoside C resulted in significant tumor growth inhibition and apoptosis induction. Although focused on Lanatoside C, the findings are relevant as they suggest similar mechanisms may be applicable to this compound .

Case Study 2: Neuroinflammation

Another study identified Lanatoside C as an effective modulator of neuroinflammation in blood-brain barrier cells, suggesting potential therapeutic applications for neurodegenerative diseases . The implications for this compound are significant, given their structural similarities.

Data Tables

| Biological Activity | Effect | Cell Type | Mechanism |

|---|---|---|---|

| Apoptosis Induction | Yes | Cancer Cells | ROS Generation |

| Cell Cycle Arrest | Yes | Cancer Cells | G2/M Phase Block |

| Inflammatory Modulation | Yes | Endothelial Cells | NF-κB Inhibition |

Propiedades

Número CAS |

20460-30-4 |

|---|---|

Fórmula molecular |

C50H76O21 |

Peso molecular |

1013.1 g/mol |

Nombre IUPAC |

[6-[6-[6-[[16-formyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate |

InChI |

InChI=1S/C50H76O21/c1-22-44(69-38-16-32(55)45(23(2)64-38)70-39-17-33(66-25(4)53)46(24(3)65-39)71-47-43(59)42(58)41(57)35(19-51)68-47)31(54)15-37(63-22)67-28-9-11-48(5)27(14-28)7-8-30-29(48)10-12-49(6)40(26-13-36(56)61-20-26)34(62-21-52)18-50(30,49)60/h13,21-24,27-35,37-47,51,54-55,57-60H,7-12,14-20H2,1-6H3 |

Clave InChI |

YMKWEJBJAVBYHU-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |

SMILES isomérico |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC=O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O |

SMILES canónico |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lanatoside E; 4-18-00-02468 (Beilstein Handbook Reference); |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.